Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26212 g/mol It is a nitrogen-containing heterocyclic compound that includes both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the following steps :
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired compound.
Industrial Production Methods
Industrial production methods for methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules.
Biological Studies: It is used in studies to understand the biological activities of nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to the modulation of biological processes. the exact mechanisms and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Pyridine Derivatives: Compounds with a pyridine ring also show similar chemical properties and applications.
Uniqueness
Methyl octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate is unique due to its specific combination of pyridine and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in medicinal chemistry and other scientific fields.
Properties
CAS No. |
1049677-79-3 |
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Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-14-10(13)8-2-3-9-6-11-4-5-12(9)7-8/h8-9,11H,2-7H2,1H3 |
InChI Key |
PNGXCLNSGYDVBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2CNCCN2C1 |
Origin of Product |
United States |
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